1-(5-Phenyloxolan-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenyloxolan-2-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused with an oxolane ring, which is further substituted with a phenyl group. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyloxolan-2-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-phenyloxolan-2-one with pyrrolidine under acidic or basic conditions to facilitate the ring closure. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phenyloxolan-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the heterocyclic rings, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrrolidine or oxolane derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(5-Phenyloxolan-2-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Phenyloxolan-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific derivatives of the compound being studied. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the oxolane and phenyl substitutions.
Oxolane Derivatives: Compounds with similar oxolane rings but different substituents.
Phenylpyrrolidines: Compounds with a phenyl group attached to the pyrrolidine ring but lacking the oxolane ring.
Uniqueness: 1-(5-Phenyloxolan-2-yl)pyrrolidine is unique due to its combined structural features of pyrrolidine, oxolane, and phenyl groups. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65989-84-6 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(5-phenyloxolan-2-yl)pyrrolidine |
InChI |
InChI=1S/C14H19NO/c1-2-6-12(7-3-1)13-8-9-14(16-13)15-10-4-5-11-15/h1-3,6-7,13-14H,4-5,8-11H2 |
InChI Key |
GWAYAYCVPSAUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.